molecular formula C10H5Cl4N3O2S B8453712 2,3-dichloro-N-(3,5-dichloro-2-pyrazinyl)benzenesulphonamide

2,3-dichloro-N-(3,5-dichloro-2-pyrazinyl)benzenesulphonamide

Cat. No. B8453712
M. Wt: 373.0 g/mol
InChI Key: FTLLEPQGTGCOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662825B2

Procedure details

Prepared by the method of Example 1 (reaction performed at room temperature) using 3,5-dichloro-2-pyrazinamine (2.0 g) and 2,3-dichloro benzenesulphonyl chloride (2.94 g). Yield 3.0 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1.[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1[S:18](Cl)(=[O:20])=[O:19]>>[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1[S:18]([NH:9][C:3]1[C:2]([Cl:1])=[N:7][C:6]([Cl:8])=[CH:5][N:4]=1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=NC=C(N1)Cl)N
Step Two
Name
Quantity
2.94 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method of Example 1 (reaction performed at room temperature)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)NC1=NC=C(N=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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